molecular formula C19H14O6 B142710 1-Allyl-catellagic Acid Diethyl Ether CAS No. 216374-59-3

1-Allyl-catellagic Acid Diethyl Ether

Cat. No.: B142710
CAS No.: 216374-59-3
M. Wt: 338.3 g/mol
InChI Key: PIHIBRXZERHUOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-catellagic Acid Diethyl Ether can be synthesized from 10-O-Allyl-3,8-deshydroxy-9-O-Methyl Luteic Acid Methyl Ester . The synthesis involves the following steps:

    Protonation: The hydroxyl group of the starting material is protonated using a strong acid.

    Nucleophilic Attack: Another equivalent of the alcohol performs a nucleophilic attack at the carbon, leading to the formation of a new C-O bond.

    Deprotonation: The product is deprotonated by another equivalent of solvent or a weak base, resulting in the ether product.

Industrial Production Methods: The industrial production of this compound typically involves the acid-catalyzed dehydration of primary alcohols. This process is similar to the production of diethyl ether, where ethanol is heated in the presence of strong acid to form the ether .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-catellagic Acid Diethyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Alkyl halides and phenols

Scientific Research Applications

1-Allyl-catellagic Acid Diethyl Ether has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-catellagic Acid Diethyl Ether involves its interaction with molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

    Diethyl Ether: A simple symmetrical ether used as a solvent and anesthetic.

    Taspine: An alkaloid with similar therapeutic properties.

Comparison: 1-Allyl-catellagic Acid Diethyl Ether is unique due to its polyphenolic structure and its presence in various plants. Unlike diethyl ether, which is primarily used as a solvent, this compound has potential therapeutic applications. Compared to taspine, it has a different molecular structure and may exhibit distinct biological activities .

Properties

IUPAC Name

7,14-dimethoxy-5-prop-2-enyl-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-4-5-9-8-12(23-3)17-15-13(9)19(21)25-16-11(22-2)7-6-10(14(15)16)18(20)24-17/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHIBRXZERHUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=C1)C(=O)OC4=C(C=C(C(=C34)C(=O)O2)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443566
Record name AGN-PC-0N8V9K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216374-59-3
Record name AGN-PC-0N8V9K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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